Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-
Description
Structural Overview and IUPAC Nomenclature
Core Pyrimidine Framework
The pyrimidine ring is a six-membered heterocyclic system containing nitrogen atoms at positions 1 and 3. In 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-pyrimidine , three substituents modify this core:
- 4- and 5-positions : Two 4-methylphenyl groups (aromatic rings with a methyl substituent at the para position).
- 6-position : A methylsulfonyl (-SO₂CH₃) group, introducing strong electron-withdrawing characteristics.
Molecular Formula and Weight
While exact data for this compound are unavailable in the provided sources, its molecular formula can be inferred as C₂₅H₂₄N₂O₂S , with an approximate molecular weight of 416.5 g/mol . This estimation aligns with analogous pyrimidine derivatives, such as 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (MW: 218.23 g/mol) and 4-(benzylamino)-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile (MW: 346.45 g/mol).
IUPAC Nomenclature
The systematic name follows priority rules for substituent numbering on the pyrimidine ring:
- The methylsulfonyl group at position 6 receives priority due to its higher functional group hierarchy.
- The 4-methylphenyl groups are assigned to positions 4 and 5.
Thus, the IUPAC name is 6-(methylsulfonyl)-4,5-bis(4-methylphenyl)pyrimidine .
Properties
CAS No. |
651316-33-5 |
|---|---|
Molecular Formula |
C19H18N2O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4,5-bis(4-methylphenyl)-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C19H18N2O2S/c1-13-4-8-15(9-5-13)17-18(16-10-6-14(2)7-11-16)20-12-21-19(17)24(3,22)23/h4-12H,1-3H3 |
InChI Key |
SLXUKGXRRISPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CN=C2S(=O)(=O)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- typically involves multi-step organic reactions One common method includes the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the methylsulfonyl group can enhance its binding affinity to certain targets, while the aromatic rings can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s substitution pattern distinguishes it from other pyrimidines. Key comparisons include:
Key Observations :
- Substituent Density: The target compound has three substituents (positions 4, 5, 6), whereas most analogs in the evidence have two .
- Electronic Effects : The methylsulfonyl group at position 6 is more electron-withdrawing than sulfanyl (C-S-) or sulfinyl (S=O) groups in analogs . This could enhance stability but reduce nucleophilic reactivity.
Crystallographic and Conformational Behavior
- Crystal Packing : Pyrimidines with bulky substituents (e.g., ’s compound with bis(methylsulfonyl) groups) adopt envelope conformations due to steric strain, with C–H⋯O hydrogen bonds stabilizing the 3D structure . The target compound’s 4,5-bis(4-methylphenyl) groups may induce similar puckering.
Biological Activity
Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- stands out for its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant studies and findings.
Chemical Structure and Properties
The compound Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- is characterized by its unique structure that includes two para-methylphenyl groups and a methylsulfonyl substituent at the 6-position of the pyrimidine ring. This structural arrangement is crucial for its biological activity.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives. For instance, compounds structurally related to Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds were reported to be comparable to that of celecoxib, a well-known COX-2 inhibitor:
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Pyrimidine Derivative A | 0.04 ± 0.09 | |
| Pyrimidine Derivative B | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 |
These findings suggest that Pyrimidine derivatives can effectively modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
The anticancer potential of Pyrimidine derivatives has also been extensively studied. In vitro assays indicated that several pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12 | MCF-7 | 0.09 ± 0.0085 | |
| Compound 13 | A549 | 0.03 ± 0.0056 | |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
These results highlight the importance of structural modifications in enhancing the anticancer efficacy of pyrimidines. The presence of electron-rich groups was found to significantly improve activity against tumor cells.
The biological activities of Pyrimidine derivatives are often linked to their ability to interact with specific molecular targets:
- COX-2 Inhibition : The anti-inflammatory effects are primarily mediated through the inhibition of COX-2 enzyme activity, which plays a critical role in the inflammatory pathway.
- Antitumor Mechanisms : Compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the modulation of microtubule dynamics and inhibition of key kinases involved in cell proliferation.
Case Studies and Research Findings
A notable study evaluated the structure-activity relationship (SAR) of several pyrimidine derivatives, including Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-. The research indicated that specific substitutions on the pyrimidine ring could enhance both anti-inflammatory and anticancer activities significantly:
- Substituents such as methylsulfonyl groups improved solubility and bioavailability.
- Electron-donating groups at specific positions increased potency against COX-2 and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
